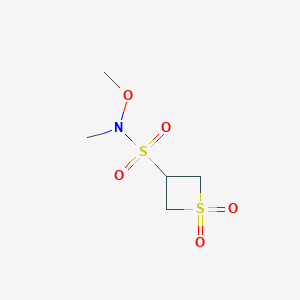
4-Benzylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by a benzyl group attached to the nitrogen atom of the isoquinoline ring system. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bischler-Napieralski Reaction: One common method for synthesizing 4-Benzylisoquinolin-1(2H)-one involves the Bischler-Napieralski reaction. This reaction typically starts with the condensation of a β-phenylethylamine with an acid chloride to form an intermediate amide. The amide is then cyclized using a Lewis acid, such as phosphorus oxychloride (POCl3), to yield the isoquinoline derivative.
Pictet-Spengler Reaction: Another synthetic route involves the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Benzylisoquinolin-1(2H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding N-oxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Halogens, nitric acid, sulfuric acid, controlled temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 4-Benzylisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex alkaloids and other heterocyclic compounds. Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological and cardiovascular diseases. Industry : It is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-Benzylisoquinolin-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to physiological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound of the isoquinoline family, lacking the benzyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline Alkaloids: A class of natural products that include compounds like papaverine and noscapine.
Uniqueness: 4-Benzylisoquinolin-1(2H)-one is unique due to the presence of the benzyl group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
60813-39-0 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-benzyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-15-9-5-4-8-14(15)13(11-17-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) |
InChI-Schlüssel |
SPSFKUNCYSHNOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CNC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)
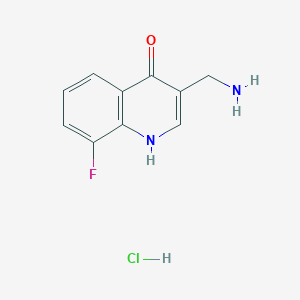

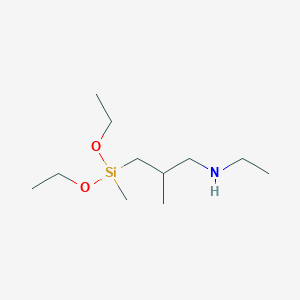


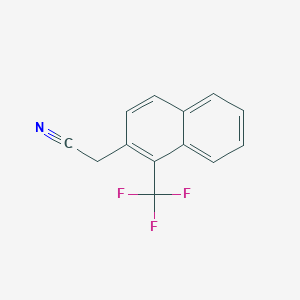
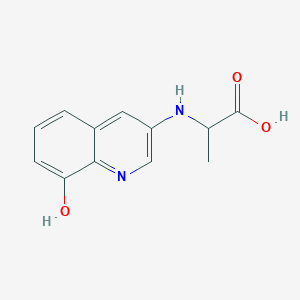
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

